molecular formula C8H6N2O4 B13060886 5-(3-Methylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(3-Methylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13060886
M. Wt: 194.14 g/mol
InChI Key: IUHWRDMVYCZQBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Methylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is an organic compound that features a furan ring substituted with a methyl group at the 3-position, connected to an oxadiazole ring, which in turn is bonded to a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid such as aluminum chloride.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be formed by the cyclization of a hydrazide with a nitrile oxide. This step often requires the use of a base such as sodium hydroxide and a solvent like ethanol.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through the hydrolysis of an ester precursor under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The oxadiazole ring can be reduced to form amines or other reduced derivatives.

    Substitution: The methyl group on the furan ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).

Major Products

    Oxidation: Oxidation of the furan ring can yield furanones or carboxylic acids.

    Reduction: Reduction of the oxadiazole ring can yield amines or hydroxylamines.

    Substitution: Substitution of the methyl group can yield various substituted furans with different functional groups.

Scientific Research Applications

5-(3-Methylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: This compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Biological Research: The compound can be used in studies investigating its biological activity, including its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 5-(3-Methylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes, receptors, or nucleic acids. The oxadiazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Furyl)-1,2,4-oxadiazole-3-carboxylic acid: Similar structure but lacks the methyl group on the furan ring.

    5-(3-Methylthiophene-2-yl)-1,2,4-oxadiazole-3-carboxylic acid: Similar structure but contains a thiophene ring instead of a furan ring.

    5-(3-Methylpyrrole-2-yl)-1,2,4-oxadiazole-3-carboxylic acid: Similar structure but contains a pyrrole ring instead of a furan ring.

Uniqueness

The presence of the methyl group on the furan ring in 5-(3-Methylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can influence its chemical reactivity, biological activity, and physical properties. This structural feature can enhance the compound’s lipophilicity, stability, and ability to interact with specific molecular targets, distinguishing it from other similar compounds.

Biological Activity

5-(3-Methylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound belonging to the oxadiazole family. Its structure includes a five-membered furan ring and an oxadiazole moiety, which contributes to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

The molecular formula of this compound is C8_8H6_6N2_2O4_4, with a molecular weight of 194.14 g/mol. The presence of the carboxylic acid functional group enhances its solubility and reactivity, making it a candidate for various biological applications.

Synthesis

The synthesis of this compound can be achieved through several methods, including cyclodehydration reactions involving appropriate precursors. The versatility in synthesizing oxadiazoles allows for the exploration of various derivatives that may exhibit enhanced biological activities .

Anticancer Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazoles have been reported to inhibit cancer cell proliferation in various human cell lines. A study highlighted that certain oxadiazole derivatives showed moderate cytotoxicity against HL-60 (pro-myelocytic leukemia), with IC50_{50} values ranging from 19.0 to 42.1 μM .

Table 1: Cytotoxicity of Oxadiazole Derivatives

CompoundCell LineIC50_{50} (μM)
Compound 3cHL-6042.1
Compound 3eHL-6019.0
Compound 3fHL-6028

Antitubercular Activity

In addition to anticancer properties, oxadiazoles have shown promise in treating tuberculosis. Compounds similar to this compound have been evaluated against Mycobacterium tuberculosis strains with varying degrees of efficacy. For example, some derivatives demonstrated MIC values as low as 0.045 µg/mL against resistant strains .

The mechanisms through which oxadiazoles exert their biological effects are varied and include:

  • Inhibition of DNA Topoisomerases : Some oxadiazoles inhibit bacterial and human DNA topoisomerases, crucial for DNA replication and transcription.
  • Tyrosine Kinase Inhibition : Certain derivatives act as inhibitors of tyrosine kinases, which play pivotal roles in cell signaling pathways involved in cancer progression .

Case Studies

A recent study investigated the antiproliferative effects of various oxadiazole derivatives on human cancer cell lines including NCI H292 (lung carcinoma), HL-60 (pro-myelocytic leukemia), and HT29 (colon carcinoma). The compounds were screened using an MTT assay to determine their cytotoxic potential . The study concluded that while some compounds exhibited significant activity, others did not show any antiproliferative effects.

Properties

Molecular Formula

C8H6N2O4

Molecular Weight

194.14 g/mol

IUPAC Name

5-(3-methylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C8H6N2O4/c1-4-2-3-13-5(4)7-9-6(8(11)12)10-14-7/h2-3H,1H3,(H,11,12)

InChI Key

IUHWRDMVYCZQBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC=C1)C2=NC(=NO2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.